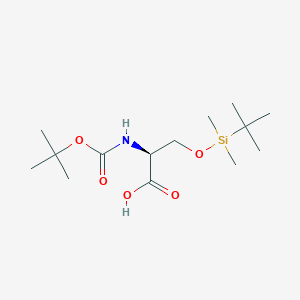

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine” is a compound that involves two key groups: the N-tert-butyloxycarbonyl (N-Boc) group and the tert-butyldimethylsilyl group . The N-Boc group is a protecting group used in organic synthesis . The tert-butyldimethylsilyl group is an organosilicon compound used to protect alcohols in organic synthesis .

Synthesis Analysis

The synthesis of N-Boc compounds, including “this compound”, can be achieved through a mild method using oxalyl chloride in methanol . This method allows for the selective deprotection of the N-Boc group from a diverse set of compounds . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Molecular Structure Analysis

The molecular structure of “this compound” involves the N-Boc group and the tert-butyldimethylsilyl group . The N-Boc group is a carbamate, which is an organic compound derived from carbamic acid . The tert-butyldimethylsilyl group is a chlorosilane containing two methyl groups and a tert-butyl group .Chemical Reactions Analysis

The N-Boc group in “this compound” can be selectively deprotected using oxalyl chloride in methanol . This reaction occurs under room temperature conditions and can yield up to 90% . The tert-butyldimethylsilyl group can react with alcohols in the presence of base to give tert-butyldimethyl silyl ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the properties of the N-Boc and tert-butyldimethylsilyl groups . The N-Boc group is a carbamate and is typically stable under basic conditions . The tert-butyldimethylsilyl group is a chlorosilane and is soluble in many organic solvents .Scientific Research Applications

Polymer Synthesis and Properties N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine has been utilized in the synthesis of serine- and threonine-based acetylene monomers for the polymerization into optically active poly(N-propargylamides). These polymers exhibit large specific rotations and clear CD signals, suggesting helical structures with different helical pitches, indicating potential applications in materials science and optical devices (Sanda, Araki, & Masuda, 2004).

Ring-Opening Polymerization Another study explored the synthesis and anionic ring-opening polymerization behavior of serine- and threonine-based cyclic carbonates, leading to the production of corresponding polycarbonates. This work highlights the use of this compound in the development of new polymeric materials with potential applications in biodegradable plastics and biomedical fields (Sanda, Kamatani, & Endo, 2001).

Chemoselective Transformations Research on the synthesis of silyl carbamates demonstrates the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This method offers a novel approach for the selective blocking and deblocking of amino groups, facilitating advancements in peptide synthesis and modification techniques (Sakaitani & Ohfune, 1990).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of this compound involves a nucleophilic substitution reaction . A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid was proposed and validated by a quantitative density functional theoretical calculation according to the Curtin–Hammett principle . This mechanism could be widely applied in the organic syntheses of particular enantiomers .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to exhibit antibacterial activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the chemoselective N-Boc protection of amines was developed using glycerol as a solvent at room temperature , indicating that the reaction environment can significantly influence the compound’s action.

properties

IUPAC Name |

(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO5Si/c1-13(2,3)20-12(18)15-10(11(16)17)9-19-21(7,8)14(4,5)6/h10H,9H2,1-8H3,(H,15,18)(H,16,17)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHOBOMKSMVHCX-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO[Si](C)(C)C(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90181-25-2 |

Source

|

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2998334.png)

![Ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2998335.png)

![2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998338.png)

![Methyl 2-[[(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2998339.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2998340.png)

![3-Bromo-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B2998346.png)

![3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2998348.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2998349.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2998353.png)